Product packaging for Yttrium Carbonate(Cat. No.:CAS No. 556-28-5)

Yttrium Carbonate

Cat. No.: B1630429
CAS No.: 556-28-5
M. Wt: 357.84 g/mol
InChI Key: QVOIJBIQBYRBCF-UHFFFAOYSA-H
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Description

Yttrium Carbonate (Y₂(CO₃)₃·xH₂O) is a rare earth compound with applications in electronics, ceramics, and catalysis. Its synthesis typically involves carbonation of yttrium hydroxide (Y(OH)₃) using CO₂ in a gas–liquid–solid reaction system (Figure 2) . Key steps include CO₂ dissolution, formation of HCO₃⁻, and nucleation of needle-like this compound crystals (1–2 µm length, 20–30 nm width) with polycrystalline structures . Thermal decomposition of this compound yields Y₂O₃ nanoneedles, which retain morphology post-calcination . The compound’s solubility constant (Ksp) at 25°C is 1.03 × 10⁻³¹ , reflecting low aqueous solubility, a critical factor in its environmental and industrial behavior.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3O9Y2 B1630429 Yttrium Carbonate CAS No. 556-28-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

556-28-5

Molecular Formula

C3O9Y2

Molecular Weight

357.84 g/mol

IUPAC Name

yttrium(3+);tricarbonate

InChI

InChI=1S/3CH2O3.2Y/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6

InChI Key

QVOIJBIQBYRBCF-UHFFFAOYSA-H

SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Y+3].[Y+3]

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Y+3].[Y+3]

Other CAS No.

556-28-5

Origin of Product

United States

Scientific Research Applications

Medical Applications

Yttrium carbonate is primarily known for its role in medical applications, particularly through its radioactive isotope, yttrium-90.

  • Cancer Treatment : Yttrium-90 is utilized in targeted radiation therapies, such as radioembolization, where microspheres containing yttrium-90 are injected into blood vessels supplying tumors. This method allows for localized radiation treatment, minimizing damage to surrounding healthy tissues .
  • Medical Imaging : Yttrium compounds are integral in the production of imaging devices. For instance, yttrium-aluminum garnet (YAG) lasers are used in surgical procedures due to their precision and effectiveness .

Environmental Applications

This compound plays a vital role in environmental technologies aimed at pollution control:

  • Catalytic Converters : Yttrium compounds enhance catalysts used in automotive catalytic converters, which reduce harmful emissions by converting toxic gases into less harmful substances .
  • Water Purification : Research indicates that yttrium-based materials can be employed in water purification processes, effectively removing contaminants and improving water quality .

Material Science Applications

This compound is also significant in the field of materials science:

  • Ceramics and Alloys : It is used to produce yttrium-stabilized zirconia (YSZ), which exhibits high thermal stability and ionic conductivity. This material is essential in various applications including solid oxide fuel cells and thermal barrier coatings .
  • Nanoparticles : The synthesis of this compound nanoparticles has opened new avenues in nanotechnology. These nanoparticles exhibit unique optical properties that make them suitable for photonic applications and as markers in biomedical research . Their high surface area enhances their reactivity, making them effective for catalysis and surface interactions .

Advanced Electronics and Quantum Computing

Innovative research is exploring the potential of this compound in advanced electronics:

  • Quantum Computing : Yttrium-based materials are being investigated for use in quantum computing due to their unique electronic properties that may facilitate the development of qubits .
  • Additive Manufacturing : The compound is also being studied for its potential applications in 3D printing technologies, enabling the production of complex parts with high performance characteristics .

Case Study 1: Yttrium-90 Separation Techniques

A study explored the separation of yttrium-90 from strontium using solvent extraction methods involving carbonate media. The research demonstrated that specific extractants could effectively separate these isotopes, highlighting a green alternative for isotope separation techniques .

Case Study 2: Synthesis of this compound Nanoparticles

Research focused on synthesizing size-controllable this compound nanoparticles revealed that varying the concentration ratios of reactants significantly influenced particle size and morphology. This work emphasizes the importance of synthesis conditions on the properties of nanoparticles for targeted applications .

Chemical Reactions Analysis

Thermal Decomposition

Yttrium carbonate undergoes multistage thermal decomposition, influenced by experimental conditions like heating rate and temperature. Key stages include:

1.1 Dehydration
Loss of hydrate water occurs initially, forming anhydrous Y₂(CO₃)₃. This step is critical for subsequent decomposition .

1.2 Intermediate Formation
At elevated temperatures (400–600°C), intermediates like Ln₂O₂CO₃ form. The stability of these intermediates depends on the ionic radius of yttrium, with smaller radii favoring rapid decomposition .

1.3 Final Decomposition
Complete conversion to Y₂O₃ occurs above 600°C, accompanied by CO₂ and CO gas release. Residual carbon may form during decomposition in inert atmospheres .

Table 1: Thermal Decomposition Stages

StageTemperature RangeProductsKey Findings
Dehydration200–400°CAnhydrous Y₂(CO₃)₃Loss of hydrate water
Intermediate Formation400–600°CLn₂O₂CO₃Basic carbonate intermediates
Final Decomposition>600°CY₂O₃, CO₂, COResidual carbon formation in inert atmospheres

Reaction with Acids

This compound reacts with acids to form soluble yttrium salts.

2.1 Mineral Acids
Reactions with dilute HCl or H₂SO₄ yield YCl₃ and Y(SO₄)₁.₅·8H₂O, respectively .

2.2 Citric Acid
In aqueous solutions, this compound hydroxide transforms into yttrium citrate dihydrate (Y₃(C₆H₅O₇)₂·2H₂O) under controlled pH and temperature conditions .

Table 2: Acid Reaction Products

AcidReaction ConditionsProduct
HClDilute, room temperatureYCl₃
Citric AcidAqueous solution, pH 8.4Yttrium citrate dihydrate

Complexation Reactions

This compound interacts with carbonate/bicarbonate ions in aqueous solutions, forming complexes with varying stability.

4.1 Equilibrium Constants
Potentiometric studies reveal formation constants for complexes like YCO₃⁺ and Y(HCO₃)₂⁺. Constants depend on ionic strength and reaction conditions .

4.2 pH Dependence
At pH < 8.5, HCO₃⁻ dominates, while CO₃²⁻ becomes significant above pH 9.5, influencing complexation stability .

Table 4: Carbonate Complexation Constants

ReactionFormation Constant (log K)Ionic Strength
Y³⁺ + CO₃²⁻ → YCO₃⁺5.30.1 M
Y³⁺ + 2HCO₃⁻ → Y(HCO₃)₂⁺10.20.5 M

Comparison with Similar Compounds

Table 1: Solubility Constants (Ksp) at 25°C

Compound Formula Ksp
This compound Y₂(CO₃)₃ 1.03 × 10⁻³¹
Zinc Carbonate ZnCO₃ 1.46 × 10⁻¹⁰
Yttrium Hydroxide Y(OH)₃ 1.00 × 10⁻²²
Lanthanum Carbonate La₂(CO₃)₃ ~1 × 10⁻³³

Research Findings and Contradictions

  • Morphological Control : this compound’s needle-like structure is pH-dependent, with complete conversion from Y(OH)₃ requiring >90 minutes of CO₂ flow . In contrast, lanthanide carbonates form irregular aggregates under similar conditions .
  • Complexation Behavior : this compound hydroxide coexists with Y(OH)₃ in citric acid, challenging phase purity , whereas lanthanide hydroxycarbonates are more stable .
  • Market Trends : Global demand for this compound is driven by electronics (2026–2031 CAGR ~5.2%), outperforming lanthanide carbonates due to specialized applications .

Preparation Methods

Carbon Dioxide Carbonization Method

Reagents and Procedural Framework

The CO₂ carbonization method involves a gas–liquid–solid reaction system starting with yttrium chloride (YCl₃) as the precursor. Sodium hydroxide (NaOH) is first added to precipitate Y³⁺ ions into amorphous yttrium hydroxide (Y(OH)₃) at pH 8.4. Subsequently, CO₂ gas is introduced into the slurry, initiating a carbonization process that converts Y(OH)₃ into crystalline yttrium carbonate. The reaction proceeds through distinct stages:

  • CO₂ Dissolution : CO₂ reacts with hydroxide ions (OH⁻) to form bicarbonate (HCO₃⁻), lowering the system’s pH.
  • Y(OH)₃ Dissolution : HCO₃⁻ reacts with Y³⁺, promoting the dissolution of Y(OH)₃ and releasing H⁺ ions.
  • Nucleation and Growth : When the product of [Y³⁺] and [CO₃²⁻] exceeds the solubility limit, this compound nuclei form and grow via oriented attachment (OA) and Ostwald ripening (OR).

Influence of Carbonization Conditions

Temperature exerts the most significant impact on morphology. At 40–60°C, high supersaturation favors rapid nucleation, yielding uniform Y₂(CO₃)₃·2H₂O nanoneedles (50–100 nm diameter). Conversely, temperatures ≥80°C reduce CO₂ solubility, resulting in incomplete carbonization and irregular aggregates.

CO₂ Flow Rate and Stirring Speed moderately influence crystal growth. Higher flow rates (≥0.5 L/min) enhance gas–liquid contact, accelerating carbonization, while excessive stirring disrupts crystal alignment.

Table 1: Effect of Carbonization Conditions on this compound Morphology
Temperature (°C) CO₂ Flow Rate (L/min) Stirring Speed (rpm) Morphology
40 0.5 300 Nanoneedles (50–100 nm)
60 0.5 300 Elongated rods (200 nm)
80 0.5 300 Agglomerates + unreacted Y(OH)₃

Ammonium Bicarbonate Precipitation Method

Synthesis Parameters

This method employs ammonium bicarbonate (NH₄HCO₃) to precipitate Y³⁺ from YCl₃ solutions. A 0.35 M YCl₃ solution is heated to 93°C, followed by the addition of 2 M NH₄HCO₃ at a molar ratio of 1:2.3 (YCl₃:NH₄HCO₃). The mixture is aged at room temperature for 0–28 hours, filtered, and calcined at 1100°C to produce Y₂O₃.

Aging Time and Morphological Evolution

Aging duration critically determines the transition from amorphous aggregates to crystalline needles:

  • 0–18 Hours : this compound forms irregular particles and flake-agglomerates. Calcination yields Y₂O₃ composed of rod-like and spherical aggregates.
  • 24–28 Hours : Extended aging promotes dissolution–recrystallization, producing needle-like Y₂(CO₃)₃·2H₂O. After calcination, Y₂O₃ adopts spherical assemblies of needle crystals.
Table 2: Aging Time vs. Yttrium Oxide Morphology
Aging Time (Hours) This compound Morphology Yttrium Oxide Morphology
6 Amorphous agglomerates Rods, flakes, irregular particles
18 Partial crystallization Mixed rods and spheres
28 Needle-like crystals Spherical assemblies of needles

Urea Hydrolysis Method

Homogeneous Precipitation Process

Urea (CO(NH₂)₂) serves as a slow-releasing carbonate source in this approach. Yttrium nitrate (Y(NO₃)₃·6H₂O) and urea are mixed in aqueous solution and heated to 90°C. Urea decomposes to NH₃ and CO₂, gradually increasing pH and carbonate concentration, which precipitates spherical Y₂(CO₃)₃·2H₂O particles.

Size Control through Reaction Variables

Urea/Y³⁺ Ratio : Higher ratios (e.g., 40:1) increase particle size due to prolonged nucleation periods. At a 40:1 ratio, spheres reach 743 nm in diameter.
Temperature and Aging : Elevated temperatures (90°C) and extended aging (4 hours) enhance Ostwald ripening, yielding monodisperse spheres.

Table 3: Urea Method Variables and Particle Sizes
Urea/Y³⁺ Ratio Temperature (°C) Aging Time (Hours) Particle Diameter (nm)
20:1 80 2 225
40:1 90 4 743

Comparative Analysis of Synthesis Techniques

Mechanistic Contrasts

  • CO₂ Carbonization : Relies on gas–liquid mass transfer, favoring 1D growth via OA/OR mechanisms.
  • NH₄HCO₃ Precipitation : Aging-driven recrystallization transforms metastable phases into thermodynamically stable needles.
  • Urea Hydrolysis : Size control achieved through slow carbonate release, enabling uniform spherical growth.

Advantages and Limitations

Method Advantages Limitations
CO₂ Carbonization Template-free, scalable, nanoscale control Requires precise gas flow management
NH₄HCO₃ Precipitation Simple setup, high crystallinity Long aging times (24–28 hours) needed
Urea Hydrolysis Tunable particle size, spherical morphology Nitrate precursors increase environmental impact

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing high-purity yttrium carbonate in laboratory settings?

  • Answer : The CO₂ carbonation method is widely used due to its environmental friendliness and reproducibility. Key steps include:

  • Dissolving yttrium chloride (YCl₃) in deionized water.
  • Introducing CO₂ gas under controlled pH (e.g., pH 5.0) and temperature (35°C) to precipitate this compound dihydrate (Y₂(CO₃)₃·2H₂O).
  • Characterizing the product via XRD and SEM to confirm crystallinity and needle-like/flake morphology .
    • Data Table :
ParameterOptimal ValueImpact on Crystallization
pH5.0Stabilizes dihydrate phase
Temperature35°CMinimizes amorphous byproducts
CO₂ Flow Rate0.5 L/minControls nucleation kinetics

Q. Which characterization techniques are critical for confirming this compound phase purity and morphology?

  • Answer :

  • XRD : Identifies crystalline phases (e.g., distinguishing dihydrate vs. anhydrous forms).
  • SEM/TEM : Resolves morphological features (e.g., intertwined needle-like crystals).
  • Thermogravimetric Analysis (TGA) : Quantifies hydration states and decomposition pathways .
    • Note : Cross-referencing with solubility data (Ksp = 1.03 × 10⁻³¹ at 25°C) ensures consistency in precipitation conditions .

Q. How does the solubility of this compound influence experimental design in aqueous systems?

  • Answer : The low solubility (Ksp = 1.03 × 10⁻³¹ at 25°C) necessitates:

  • Precise pH control (4.5–5.5) to avoid premature precipitation.
  • Use of chelating agents (e.g., citrate ions) to stabilize yttrium ions in solution during synthesis .

Advanced Research Questions

Q. What mechanisms govern the nucleation and growth of this compound crystals?

  • Answer : Two primary mechanisms coexist:

  • Oriented Attachment (OA) : Alignment of nanoparticles into larger structures.
  • Ostwald Ripening (OR) : Dissolution-reprecipitation of smaller particles onto larger ones.
  • Methodological Insight: Use in-situ TEM or time-resolved XRD to track real-time morphological evolution .

Q. How do synthesis parameters (e.g., stirring speed, YCl₃ concentration) affect crystallinity and particle size distribution?

  • Answer :

  • Stirring Speed : Higher speeds (>300 rpm) reduce agglomeration but may fragment fragile flake structures.
  • YCl₃ Concentration : Concentrations >0.5 M promote rapid nucleation, leading to smaller, less uniform crystals.
  • Experimental Design: Employ a factorial design of experiments (DoE) to isolate variable effects .

Q. What are the decomposition pathways of this compound, and how can they be controlled to produce phase-pure Y₂O₃?

  • Answer :

  • Step 1 : Dehydration at 100–200°C (loss of H₂O).
  • Step 2 : CO₂ release at 400–600°C, forming Y₂O₃.
  • Key Consideration: Slow heating rates (<5°C/min) prevent localized overheating and carbonate retention .

Q. How can researchers resolve contradictions in literature regarding this compound’s stability under ambient conditions?

  • Answer :

  • Hypothesis Testing : Replicate conflicting studies while controlling for humidity and CO₂ exposure.
  • Advanced Characterization : Use XPS to quantify surface carbonate vs. oxide ratios (e.g., 36% carbonate formation in air-exposed samples) .
  • Data Synthesis: Cross-validate results with solubility constants and thermodynamic models .

Methodological Guidelines

  • Conflict Resolution : When literature data conflict, prioritize peer-reviewed studies using standardized characterization protocols (e.g., XRD calibration against NIST standards) .
  • Data Reproducibility : Document all synthesis parameters (e.g., CO₂ flow rate calibration) in supplemental materials to enable replication .

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